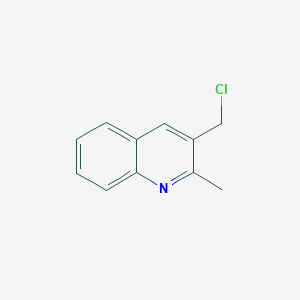
Sodium 4-hydroxydodecanoate
Vue d'ensemble
Description
Sodium 4-hydroxydodecanoate: is a sodium salt of 4-hydroxydodecanoic acid. It is a medium-chain fatty acid derivative with a molecular formula of C₁₂H₂₃NaO₃. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxydodecanoate can be synthesized through the saponification of 4-hydroxydodecanoic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxydodecanoic acid in an aqueous solution of sodium hydroxide, followed by heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as continuous stirring, controlled temperature, and pH adjustments to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-hydroxydodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Applications De Recherche Scientifique
Sodium 4-hydroxydodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It serves as a model compound for studying fatty acid metabolism and enzymatic reactions.
Medicine: Research on its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of sodium 4-hydroxydodecanoate involves its interaction with lipid membranes and proteins. It can disrupt lipid bilayers, leading to changes in membrane permeability. Additionally, it may interact with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved include lipid metabolism pathways and membrane-associated proteins.
Comparaison Avec Des Composés Similaires
Sodium dodecanoate: A similar compound with a slightly different structure, lacking the hydroxyl group.
Sodium 4-hydroxydecanoate: Another similar compound with a shorter carbon chain.
Sodium 4-hydroxytetradecanoate: A compound with a longer carbon chain.
Uniqueness: Sodium 4-hydroxydodecanoate is unique due to its specific chain length and the presence of a hydroxyl group at the fourth carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
sodium;4-hydroxydodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3.Na/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15;/h11,13H,2-10H2,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCNFGLCDDEAFO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B3383834.png)




![1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine](/img/structure/B3383891.png)
![1-[(Chlorosulfonyl)amino]ethan-1-one](/img/structure/B3383906.png)

